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Abstract
GO-203 TFA is a novel, cell-penetrating peptide inhibitor targeting the oncoprotein Mucin 1

(MUC1), specifically its C-terminal subunit (MUC1-C). Aberrantly overexpressed in a vast

majority of solid tumors and hematologic malignancies, MUC1-C plays a pivotal role in

tumorigenesis, progression, and therapeutic resistance. This document provides a

comprehensive overview of the pre-clinical and clinical evidence demonstrating the efficacy of

GO-203 TFA across various cancer types. It details the underlying mechanism of action,

summarizes key quantitative data from seminal studies, and outlines the experimental

protocols utilized to validate its anti-cancer activity.

Introduction: The MUC1-C Oncoprotein as a
Therapeutic Target
The MUC1 protein is a heterodimeric glycoprotein that is overexpressed in 80-90% of all solid

tumors, including breast, prostate, lung, colon, pancreatic, and ovarian cancers, as well as in

several hematologic malignancies.[1] This overexpression is often associated with a poor

prognosis.[1] The oncogenic functions of MUC1 are primarily driven by its C-terminal subunit,

MUC1-C, which can homodimerize and translocate to the nucleus, where it regulates the

expression of genes involved in cell proliferation, survival, and metastasis.[2][3] GO-203 TFA is
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an all D-amino acid peptide designed to specifically inhibit the homodimerization of MUC1-C,

thereby blocking its downstream oncogenic signaling.[4][5]

Mechanism of Action of GO-203 TFA
GO-203 TFA is a cell-penetrating peptide that consists of a poly-arginine transduction domain

linked to a sequence (CQCRRKN) that binds to the CQC motif within the MUC1-C cytoplasmic

tail.[2][4] This binding competitively inhibits the formation of MUC1-C homodimers, a critical

step for its oncogenic activity.[2][4] The disruption of MUC1-C homodimerization by GO-203

leads to several downstream anti-cancer effects:

Inhibition of Oncogenic Signaling Pathways: GO-203 TFA has been shown to downregulate

the PI3K-AKT-S6K1 pathway, which is crucial for cell growth and survival.[4]

Induction of Oxidative Stress: The treatment with GO-203 TFA leads to the production of

reactive oxygen species (ROS) and a subsequent loss of mitochondrial transmembrane

potential, ultimately triggering apoptosis.[4]

Downregulation of TIGAR: GO-203 TFA has been observed to downregulate the TP53-

induced glycolysis and apoptosis regulator (TIGAR), a protein that protects cancer cells from

oxidative stress.[4][5]

Abrogation of Therapeutic Resistance: In HER2-positive breast cancer, GO-203 disrupts the

interaction between MUC1-C and HER2, leading to decreased HER2 activation and

potentially overcoming trastuzumab resistance.[2] Furthermore, by suppressing MCL-1 and

BFL-1, GO-203 shows potential in overcoming resistance to Bcl-2 family inhibitors like ABT-

737.[6]
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Fig. 1: Simplified signaling pathway of GO-203 TFA's mechanism of action.

Efficacy of GO-203 TFA in Various Cancer Types
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GO-203 TFA has demonstrated efficacy in a broad range of cancer types in both preclinical

and clinical settings.

Solid Tumors
Preclinical studies have shown the anti-tumor activity of GO-203 in various solid tumors that

overexpress MUC1.[1] A Phase I clinical trial (NCT01279603) was initiated to evaluate the

safety, tolerability, and potential anti-tumor activity of GO-203-2c in patients with solid tumors.

[1]

HER2-Positive Breast Cancer: In SKBR3 and BT474 cell lines, treatment with 5 μM GO-203

for 48 hours disrupted the interaction between MUC1-C and HER2, leading to decreased

HER2 activation and inhibition of cell growth.[2]

Triple-Negative Breast Cancer (TNBC): GO-203 targets cancer stem cells in TNBC by

inhibiting MUC1-C function.[3] In BT-549 and SUM149 TNBC cell lines, 1 μmol/L GO-203 for

48 hours attenuated the nuclear localization of MUC1-C and induced markers of DNA

damage.[7]

In vitro studies on MUC1-positive colorectal cancer cells (SKCO-1 and COLO-205) showed

that 5 μM GO-203 for three days inhibited cell proliferation by increasing ROS and

decreasing mitochondrial membrane potential.[4][5] GO-203 had no effect on MUC1-

negative colon cancer cells.[4]

In vivo, daily intraperitoneal injections of GO-203 (18 mg/kg/day) for 28 days led to complete

regression of COLO-205 tumor xenografts in nude mice, with no regrowth observed by day

180.[4]

A nanoparticle formulation of GO-203 was shown to be effective in inhibiting the self-renewal

capacity of lung cancer cells.[8]

Preclinical models have suggested the efficacy of GO-203 in other MUC1-expressing solid

tumors, including prostate and pancreatic cancers.[1]

Hematologic Malignancies
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A Phase I/II clinical trial (NCT02204085) is investigating the MUC1 inhibitor GO-203-2C, alone

and in combination with decitabine, for the treatment of relapsed or refractory AML.[9][10] The

study aims to determine the maximum tolerated dose and clinical response.[9]

Quantitative Data Summary
Cancer
Type

Model
System

GO-203 TFA
Concentrati
on

Duration of
Treatment

Observed
Effect

Reference

Breast

Cancer

(HER2+)

SKBR3,

BT474 cells
5 μM 48 hours

Decreased

HER2

activation,

inhibited cell

growth

[2]

Breast

Cancer

(TNBC)

BT-549,

SUM149 cells
1 μM 48 hours

Attenuated

nuclear

MUC1-C,

induced DNA

damage

[7]

Colon Cancer SKCO-1 cells 5 μM 3 days

~80% cell

death,

decreased

mitochondrial

membrane

potential

[4]

Colon Cancer
COLO-205

xenografts

18 mg/kg/day

(IP)
28 days

Complete

tumor

regression

[4]

Multiple

Myeloma

Human

myeloma

cells

Not specified Not specified

Dependent

on MUC1-C

function for

survival

[1]

Experimental Protocols
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Cell Viability Assays
Cell Lines: MUC1-positive (e.g., SKCO-1, Colo-205, SKBR3, BT474) and MUC1-negative

(e.g., SW480, LOVO) cancer cell lines.

Procedure: Cells are plated at a density of 20,000–30,000 cells per well and cultured for 48

hours. GO-203 is added at the desired concentration (e.g., 5 μM) daily for a specified period

(e.g., up to six days). Cell viability is assessed by trypan blue exclusion and counting with a

hemocytometer.[5]

Western Blotting for Protein Expression and Pathway
Activation

Procedure: Cells are treated with GO-203 or a control peptide for the indicated times. Cell

lysates are prepared, and proteins are separated by SDS-PAGE. Proteins of interest (e.g.,

MUC1-C, HER2, p-HER2, AKT, p-AKT) are detected by immunoblotting with specific primary

and secondary antibodies.

In Vivo Xenograft Studies
Animal Model: Nude mice.

Procedure: Human tumor cells (e.g., COLO-205) are subcutaneously injected into the flanks

of the mice. Once tumors are established, mice are treated with GO-203 (e.g., 18 mg/kg/day

via intraperitoneal injection) or a vehicle control for a specified duration. Tumor volume is

measured regularly to assess treatment efficacy.[4]

Clinical Trial Protocol (Phase I/II for AML - NCT02204085)
Patient Population: Patients with relapsed or refractory Acute Myeloid Leukemia.[9][10]

Study Design: A Phase I dose-escalation phase using a standard 3+3 design to determine

the maximum tolerated dose of GO-203-2c, followed by a Phase II expansion cohort to

assess clinical response.[9]

Treatment: GO-203-2c is administered daily on a predetermined schedule within a 28-day

cycle. In the combination arm, decitabine is administered at 20mg/m2 on days 8-12 of the

cycle.[9]
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Nanoparticle Formulation for Enhanced Delivery
To improve the pharmacokinetic properties of the peptide inhibitor, a novel polymeric

nanoparticle (NP) formulation of GO-203 has been developed.[8] Encapsulating GO-203 in

tetrablock polylactic acid (PLA)-polyethylene glycol (PEG)-polypropylene glycol (PPG)-PEG

copolymers allows for sustained release and requires less frequent dosing.[8] In preclinical

models, weekly administration of GO-203/NPs demonstrated comparable efficacy to daily

dosing of non-encapsulated GO-203 in causing tumor regression.[8]

Experimental Workflow for GO-203 TFA Evaluation
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Fig. 2: General experimental workflow for evaluating the efficacy of GO-203 TFA.

Conclusion
GO-203 TFA represents a promising targeted therapy for a wide array of MUC1-C-expressing

cancers. Its well-defined mechanism of action, coupled with compelling preclinical and

emerging clinical data, underscores its potential as a monotherapy or in combination with other
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anti-cancer agents. Further clinical investigation is warranted to fully elucidate its therapeutic

benefits in various cancer patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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